6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features bromine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step reactions. One common method includes the bromination of 2-[3-(trifluoromethyl)phenyl]quinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Major Products
Substitution: Formation of new quinoline derivatives with different functional groups.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Cross-Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates with anticancer, antibacterial, or antiviral activities.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.
Chemical Biology: Utilized in the design of probes for studying cellular processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinoline: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
2-[3-(Trifluoromethyl)phenyl]quinoline:
Fluoroquinolines: Known for their antibacterial activity, these compounds share the quinoline core but have different substituents.
Uniqueness
6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline is unique due to the combination of bromine and trifluoromethyl groups, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2F3N/c17-12-7-10-4-5-14(22-15(10)13(18)8-12)9-2-1-3-11(6-9)16(19,20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHGAWKOXKALGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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